N-Succinimidyloxycarbonylethyl Methanethiosulfonate

描述

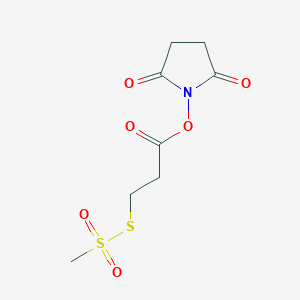

N-Succinimidyloxycarbonylethyl Methanethiosulfonate (CAS 385399-11-1) is a heterobifunctional crosslinker containing two distinct reactive groups: a succinimidyl ester and a methanethiosulfonate moiety. The succinimidyl ester reacts efficiently with primary amines (e.g., lysine residues) under mild alkaline conditions (pH 7–9), forming stable amide bonds. Simultaneously, the methanethiosulfonate group selectively targets sulfhydryl groups (e.g., cysteine residues), generating disulfide bridges or stable thioether linkages depending on reaction conditions . This dual functionality enables precise conjugation of biomolecules (e.g., proteins, peptides, antibodies) while maintaining structural integrity and biological activity. Applications span bioconjugation, antibody-drug conjugate (ADC) development, and site-specific labeling in structural biology .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methylsulfonylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6S2/c1-17(13,14)16-5-4-8(12)15-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPQUPMCCSLZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404344 | |

| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385399-11-1 | |

| Record name | N-Succinimidyloxycarbonylethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

N-Succinimidyloxycarbonylethyl Methanethiosulfonate is synthesized through a multi-step process involving the reaction of succinimide with methanethiosulfonate. The reaction typically involves the use of solvents such as chloroform, dimethyl sulfoxide, and ethyl acetate. The compound is purified through techniques such as thin-layer chromatography to achieve a purity of 97% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at -20°C to maintain its stability .

化学反应分析

Types of Reactions

N-Succinimidyloxycarbonylethyl Methanethiosulfonate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with sulfhydryl groups to form stable thioether linkages.

Oxidation and Reduction Reactions: The methanethiosulfonate group can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Solvents: Chloroform, dimethyl sulfoxide, and ethyl acetate are commonly used.

Reagents: Sulfhydryl-containing compounds are typical reactants.

Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures.

Major Products

科学研究应用

2.1. Bioconjugation and Crosslinking

N-SMCC is primarily used for bioconjugation processes, where it facilitates the formation of stable linkages between biomolecules, particularly proteins. This capability is crucial for:

- Antibody-Drug Conjugates (ADCs) : N-SMCC is instrumental in linking cytotoxic drugs to antibodies, enhancing targeted therapy in cancer treatment by ensuring that drugs are delivered directly to tumor cells, thereby minimizing systemic toxicity.

- Protein-Protein Interactions : Researchers utilize N-SMCC to study interactions between proteins by creating stable complexes that can be analyzed through various biochemical methods .

2.2. Protein Modification

N-SMCC allows for the modification of proteins to introduce new functionalities or labels:

- Surface Modification : It can modify the surfaces of biosensors and microarrays, enabling the attachment of specific biomolecules essential for diagnostic applications.

- Site-Specific Labeling : By reacting with cysteine residues in proteins, N-SMCC facilitates the introduction of fluorescent tags or other functional groups necessary for tracking protein behavior in live cells .

4.1. Targeted Drug Delivery Systems

Research has shown that ADCs developed using N-SMCC demonstrate improved therapeutic efficacy in preclinical models. For instance, studies have highlighted its effectiveness in delivering chemotherapeutic agents directly to cancer cells while sparing healthy tissues, thus reducing side effects associated with traditional chemotherapy .

4.2. Structural Biology Applications

In structural biology, N-SMCC has been employed to elucidate protein structures through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR). By stabilizing protein complexes, researchers can gain insights into molecular mechanisms underlying various biological processes .

作用机制

The compound exerts its effects by reacting with sulfhydryl groups on proteins or other molecules, forming stable thioether linkages. This crosslinking ability is essential for studying molecular interactions and creating stable complexes. The primary molecular targets are sulfhydryl-containing compounds, and the pathways involved include substitution reactions leading to thioether bond formation .

相似化合物的比较

Comparison with Similar Compounds

The following table compares N-Succinimidyloxycarbonylethyl Methanethiosulfonate with structurally analogous compounds, focusing on spacer length, reactivity, and physicochemical properties:

Key Comparative Insights

Spacer Length and Flexibility :

- The ethyl variant (2 carbons) provides minimal distance between conjugated molecules, ideal for applications requiring close proximity (e.g., FRET-based assays) .

- The heptyl (7 carbons) and undecyl (11 carbons) derivatives introduce increasing spacer lengths, reducing steric hindrance in large biomolecules and enabling conjugates to retain flexibility .

Solubility and Stability :

- The ethyl compound’s shorter chain enhances aqueous solubility, making it preferable for physiological buffers. In contrast, the heptyl and undecyl analogs require organic solvents (e.g., DMSO) for dissolution, limiting their use in aqueous systems .

- All variants are moisture-sensitive, but the heptyl compound explicitly requires storage at -20°C to prevent hydrolysis .

Reactivity and Kinetics :

- Shorter spacers (ethyl) facilitate faster conjugation due to reduced steric barriers, whereas longer spacers (heptyl, undecyl) may slow reaction rates but improve accessibility in complex macromolecular systems .

Cost and Availability: The ethyl variant is priced at $360 for 10 mg , while the heptyl analog costs $403 for 5 mg .

生物活性

N-Succinimidyloxycarbonylethyl Methanethiosulfonate (N-SMCC) is a bifunctional crosslinking agent widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This compound is characterized by its ability to form stable covalent bonds with proteins, facilitating the study of protein interactions and the creation of therapeutic agents. This article delves into the biological activity of N-SMCC, supported by data tables, case studies, and detailed research findings.

N-SMCC features a succinimide functional group that reacts readily with primary amines on proteins, forming stable amide bonds. The methanethiosulfonate (MTS) group specifically targets thiol groups on cysteine residues in proteins, allowing for selective crosslinking. This dual reactivity makes N-SMCC an effective tool for studying protein-protein interactions and forming stable conjugates that retain biological activity.

Molecular Structure

- Molecular Formula : C₁₁H₁₃N₃O₄S₂

- Molecular Weight : Approximately 335.43 g/mol

Biological Applications

- Antibody-Drug Conjugates (ADCs) : N-SMCC is primarily used to link cytotoxic drugs to antibodies, enhancing therapeutic efficacy while minimizing systemic toxicity. The specificity of the antibody ensures targeted delivery to cancer cells, which is crucial in oncology treatments.

- Protein-Protein Interactions : By facilitating the formation of stable protein complexes, N-SMCC aids in the exploration of protein interactions that are vital for various biological processes. This is particularly important in understanding signaling pathways and cellular mechanisms.

- Diagnostic Applications : The ability to create stable conjugates allows for the development of diagnostic tools that can detect specific biomolecules or pathogens, improving disease diagnosis and monitoring.

Case Study: Efficacy in Drug Delivery

A study investigated the use of N-SMCC in ADCs targeting HER2-positive breast cancer cells. The results demonstrated that conjugates formed using N-SMCC maintained their cytotoxic activity while significantly reducing off-target effects compared to traditional chemotherapy.

Table 1: Comparison of Biological Activities

| Application | Description | Outcome |

|---|---|---|

| ADCs | Linking cytotoxic agents to antibodies | Enhanced efficacy with reduced toxicity |

| Protein Interaction Studies | Studying protein complexes through crosslinking | Improved understanding of signaling pathways |

| Diagnostic Tools | Developing assays for biomarker detection | Increased sensitivity and specificity |

Stability and Kinetics

Research indicates that N-SMCC exhibits favorable kinetics when interacting with thiol-containing compounds. Studies have shown that conjugates formed using this linker maintain their biological activity while providing enhanced stability against degradation. The stability of these conjugates is essential for their effectiveness in therapeutic applications.

常见问题

Basic Research Questions

Q. How can N-Succinimidyloxycarbonylethyl Methanethiosulfonate be effectively utilized for site-specific protein conjugation?

- Methodological Answer : This compound is a heterobifunctional crosslinker with amine-reactive NHS ester and sulfhydryl-reactive methanethiosulfonate (MTS) groups. For controlled conjugation:

- Step 1 : React the NHS ester with primary amines (e.g., lysine residues) at pH 7–8. Use a 5–10 molar excess of the crosslinker over the protein to ensure efficient labeling while minimizing aggregation.

- Step 2 : Introduce the MTS group to free thiols (cysteine residues) under reducing conditions (e.g., 1–5 mM TCEP, pH 6.5–8.0).

- Validation : Confirm conjugation via SDS-PAGE with Coomassie staining or mass spectrometry .

Q. What buffer conditions are critical for maintaining the stability of this compound during experiments?

- Key Parameters :

- pH : NHS esters hydrolyze rapidly above pH 8.4. Maintain pH 7–8.5 for amine reactivity.

- Temperature : Store aliquots at –20°C and avoid repeated freeze-thaw cycles. Use freshly prepared solutions in DMSO or anhydrous DMF for optimal reactivity.

- Avoid nucleophiles : Tris, glycine, or β-mercaptoethanol will quench NHS ester activity. Use HEPES or phosphate buffers .

Q. How can researchers verify the specificity of thiol modification by this reagent in complex protein mixtures?

- Validation Workflow :

- Reduction and Alkylation : Pre-treat samples with TCEP (to reduce disulfides) and iodoacetamide (to block free thiols) as negative controls.

- Mass Spectrometry : Identify modified cysteine residues using tryptic digest and LC-MS/MS with a search parameter for methanethiosulfonate adducts (+136 Da) .

Advanced Research Questions

Q. How can contradictory results in crosslinking efficiency be resolved when using this compound versus other thiol-reactive agents (e.g., maleimides)?

- Analysis Framework :

- Steric Hindrance : MTS reagents form disulfide bonds reversibly, unlike maleimides, which irreversibly alkylate thiols. Use crystal structures (e.g., potassium channels ) to assess accessibility of target cysteines.

- Redox Sensitivity : MTS adducts may reverse under reducing conditions (e.g., intracellular environments). Include controls with MTSET or MTSEA to confirm covalent modification .

- Quantitative Titration : Compare labeling kinetics using Ellman’s assay to measure free thiol depletion over time .

Q. What strategies optimize the use of this reagent for studying membrane protein dynamics (e.g., ion channels or transporters)?

- Targeted Approaches :

- Site-Directed Mutagenesis : Engineer solvent-accessible cysteines in pore regions (e.g., DEG/ENaC channels ) for site-specific crosslinking.

- Electrophysiology : Combine MTS modification with patch-clamp recordings to correlate structural changes (e.g., channel gating) with functional outcomes.

- Cryo-EM : Stabilize transient conformational states by trapping with crosslinkers before freezing grids .

Q. How can interference from this compound adducts be minimized in mass spectrometry workflows?

- Proteomic Adjustments :

- Post-Labeling Reduction : Treat crosslinked samples with 10 mM DTT to cleave disulfide bonds post-digestion, simplifying peptide identification.

- Alternative Alkylation : Use methyl methanethiosulfonate (MMTS) during sample preparation to block unreacted thiols without introducing confounding adducts .

- Data Filtering : Exclude +136 Da modifications in database searches unless explicitly studying crosslinked peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。